

Technical Guide: Comparative Insecticidal Activity of SF₅-Containing Meta-Diamides

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Compound of Interest

Compound Name: 2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole

CAS No.: 1394319-65-3

Cat. No.: B1376980

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Executive Summary: The "Super-Trifluoromethyl" Evolution

The meta-diamide class of insecticides, spearheaded by broflanilide, represents a critical advancement in managing pests resistant to fiproles and cyclodienes. The core innovation in this chemical space is the transition from traditional fluoroalkyl groups (e.g., heptafluoroisopropyl) to the pentafluorosulfanyl (-SF₅) group.^{[1][2]}

Often termed the "super-trifluoromethyl" group, the SF₅ moiety offers unique steric bulk, high electronegativity, and enhanced lipophilicity.^{[1][2]} This guide objectively compares the performance of novel SF₅-containing meta-diamides (specifically Compound 4d) against established perfluoroalkyl standards (Broflanilide), focusing on potency, physicochemical properties, and target-site selectivity.^[2]

Chemical Logic & Structure-Activity Relationship (SAR)

The SF₅ Advantage

The substitution of the heptafluoroisopropyl group [

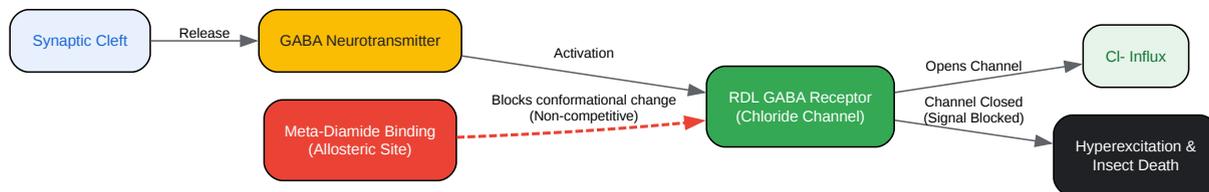
] with the pentafluorosulfanyl group [

] is a strategic bioisosteric replacement.

Feature	Perfluoroalkyl []	Pentafluorosulfanyl []	Impact on Efficacy
Geometry	Planar/Branched	Octahedral	SF ₅ provides a unique "ball-like" steric volume, improving fit in hydrophobic pockets.
Electronegativity	High	Very High (Hammett = 0.68)	Increases metabolic stability and alters pKa of neighboring amides.
Lipophilicity	High	High	Facilitates cuticular penetration and transport to the CNS.
Stability	Hydrolytically stable	Exceptional chemical/thermal stability	Persists in field conditions; resistant to metabolic degradation.

Mechanism of Action (MoA)

Unlike fiproles (e.g., fipronil) which target the pore of the GABA-gated chloride channel, meta-diamides act as Negative Allosteric Modulators (NAMs) at a distinct site on the RDL (Resistant to Dieldrin) GABA receptor subunit. This distinct binding site explains the lack of cross-resistance.



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Figure 1: Mechanism of Action. Meta-diamides bind allosterically to the RDL GABA receptor, preventing chloride influx despite GABA presence, leading to lethal hyperexcitation.

Comparative Performance Data

The following data contrasts Broflanilide (Standard) with Compound 4d (SF₅-Analog: 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide).

Insecticidal Activity (Leaf-Dip Method)

Target: *Plutella xylostella* (Diamondback Moth, 3rd Instar Larvae) Concentration: 10 ppm[1][2][3]

Compound	R ¹ Substituent	R ² Substituent	Target Group	Mortality (96h)	Feeding Damage (Eating Area)
Broflanilide	Methyl	Br		100%	0 ~ 5%
Compound 4c	H	Br		90%	5 ~ 10%
Compound 4d	Methyl	Methyl		87%	0 ~ 5%
Control	-	-	-	0%	>90%

Interpretation: Compound 4d exhibits near-equivalent potency to Broflanilide in preventing feeding damage (0-5%), a critical metric for crop protection, despite slightly lower absolute

mortality at the measured time point.

Physicochemical Properties[2]

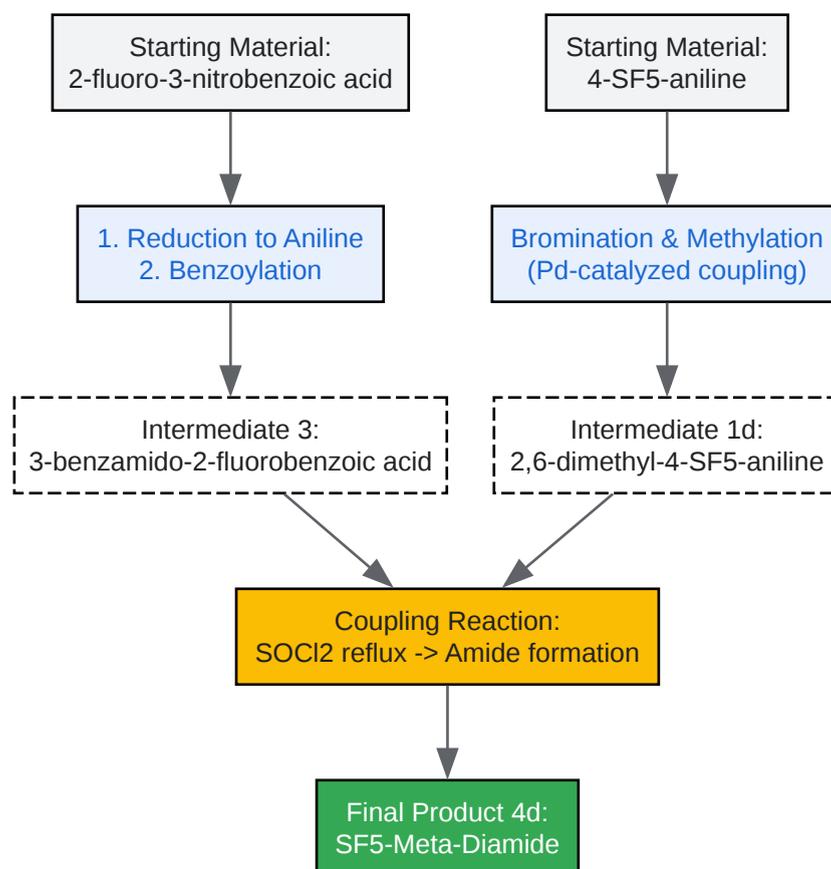
Property	Broflanilide	Compound 4d (SF ₅)	Implication
LogP (Lipophilicity)	4.22	4.68	The SF ₅ analog is more lipophilic, potentially enhancing cuticular penetration.
Solubility (Kinetic)	>500 µM	313 µM	Both compounds show sufficient solubility for formulation, though Broflanilide is slightly more soluble.
Selectivity (IC ₅₀)	>30 µM (Mammalian GABA)	>30 µM (Mammalian GABA)	Both compounds show excellent safety profiles with no significant inhibition of mammalian receptors.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and bioassay validation of SF₅-meta-diamides.

Synthesis Workflow (Compound 4d)

The synthesis utilizes a convergent approach, coupling a functionalized aniline with a benzoyl chloride derivative.



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Figure 2: Convergent synthesis route for SF₅-containing meta-diamides.

Step-by-Step Synthesis Protocol:

- Acid Chloride Activation:
 - Reflux a mixture of 3-benzamido-2-fluorobenzoic acid (50 mg, 0.193 mmol) and thionyl chloride (, 3.0 eq) for 2 hours.
 - Evaporate excess under reduced pressure to obtain the crude acid chloride.
- Amidation (Coupling):

- Dissolve the specific aniline (e.g., 2,6-dimethyl-4-(pentafluorothio)aniline) (0.9 eq) and (2.7 eq) in a mixture of Acetone/Water (10:1 ratio).
- Add the prepared acid chloride dropwise to the aniline solution.
- Reflux the mixture for 2 hours.
- Purification:
 - Remove solvent under vacuum.
 - Extract with ethyl acetate and wash with brine.
 - Purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Bioassay: Leaf-Dip Method against *P. xylostella*

Objective: Determine mortality and anti-feeding activity.^{[1][2]}

- Preparation:
 - Cut fresh cabbage leaves into 5 cm disks.
 - Prepare test solutions by dissolving compounds in acetone (with 0.05% Tween 80) and diluting with water to 10 ppm.
- Exposure:
 - Dip leaf disks into the solution for 10 seconds.
 - Air dry for 1 hour at room temperature.
 - Place treated leaves in petri dishes lined with moistened filter paper.
- Infestation:
 - Introduce ten 3rd-instar *Plutella xylostella* larvae to each dish.
 - Maintain at 25°C, 60% RH, 16:8 L:D photoperiod.

- Assessment:
 - Mortality: Count live/dead larvae at 96 hours. (Dead = no movement when probed).
 - Feeding Damage: Visually estimate leaf area consumed (0-100%).

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